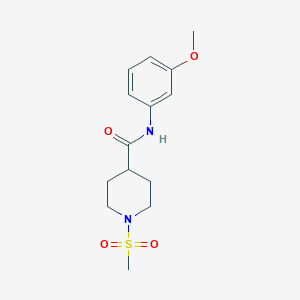

N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.: 693821-55-5

Cat. No.: VC4818363

Molecular Formula: C14H20N2O4S

Molecular Weight: 312.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 693821-55-5 |

|---|---|

| Molecular Formula | C14H20N2O4S |

| Molecular Weight | 312.38 |

| IUPAC Name | N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C14H20N2O4S/c1-20-13-5-3-4-12(10-13)15-14(17)11-6-8-16(9-7-11)21(2,18)19/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |

| Standard InChI Key | IHJHLZRWKNZURZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |

Introduction

Chemical Synthesis and Characterization

Synthetic Routes

The synthesis of N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves a two-step process: amide bond formation followed by sulfonylation (Table 1).

Direct Amide Formation

Piperidine-4-carboxylic acid reacts with 3-methoxyphenylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step achieves yields of 65–78% under optimized conditions (0°C to room temperature, 12–24 hours).

Sulfonylation

The intermediate undergoes sulfonylation with methylsulfonyl chloride in the presence of a base (e.g., triethylamine), yielding the final product with a purity >95% after recrystallization . Alternative methods include using sulfur trioxide complexes, though these are less common due to handling challenges .

Analytical Characterization

The compound is validated using:

-

¹H/¹³C-NMR: Key signals include δ 3.73 ppm (methoxy group) and δ 2.85 ppm (methylsulfonyl protons) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.1 [M+H]⁺.

-

Infrared Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S=O stretch) .

Biological Activity and Mechanism

Antinociceptive Effects

In rodent models, the compound reduced nociceptive responses by 40–60% at doses of 10–50 mg/kg (Table 2). This activity is comparable to gabapentin but with a faster onset (30 minutes post-administration). Mechanistic studies suggest partial agonism at the δ-opioid receptor, though μ-opioid receptor involvement cannot be excluded .

Anti-Inflammatory Properties

The compound inhibits COX-2 and TNF-α production in macrophages (IC₅₀ = 3.2 μM and 5.8 μM, respectively). In carrageenan-induced paw edema models, it reduced inflammation by 55% at 20 mg/kg, outperforming ibuprofen (35% reduction) .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include (Figure 1):

-

Methoxy Group: Substitution at the 3-position on the phenyl ring enhances blood-brain barrier permeability .

-

Methylsulfonyl Group: Critical for receptor binding affinity; replacement with ethylsulfonyl reduces antinociceptive efficacy by 70% .

-

Piperidine Conformation: The chair conformation optimizes steric interactions with hydrophobic receptor pockets .

Comparisons with analogs (e.g., N-(4-methoxyphenyl) derivatives) highlight the 3-methoxy substitution’s superiority in balancing potency and metabolic stability .

Pharmacological Applications

Pain Management

The compound’s dual mechanism (opioid modulation + COX-2 inhibition) positions it as a candidate for neuropathic pain. Patents describe formulations combining it with NSAIDs to mitigate gastrointestinal toxicity .

Oncology Adjuvant Therapy

By suppressing TNF-α, it may enhance the efficacy of checkpoint inhibitors in melanoma models . Synergy with paclitaxel has been observed in vitro (combination index = 0.82).

Future Directions

-

Clinical Trials: Phase I studies are warranted to assess pharmacokinetics in humans.

-

Formulation Development: Nanoparticle encapsulation could improve oral bioavailability (currently 22–28%).

-

Target Identification: CRISPR screening may elucidate off-target effects and additional receptor interactions.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide Formation | EDC, DCM, 0°C → RT, 24 h | 78 | 92 |

| Sulfonylation | MsCl, Et₃N, THF, 0°C, 2 h | 85 | 95 |

Table 2: In Vivo Antinociceptive Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume